Regioisomeric Nitro Substitution: Comparative Cytotoxicity Against Cancer Cell Lines
While direct quantitative data for (3-(2-nitrophenyl)isoxazol-5-yl)methanol is limited in primary literature, class-level inference from closely related nitrophenyl isoxazole regioisomers demonstrates that the position of the nitro group critically influences cytotoxicity. The 4-nitro isomer (3-(4-nitrophenyl)isoxazol-5-yl)methanol, CAS 605663-76-1, exhibits an IC₅₀ of 8.5 µM against HeLa cervical cancer cells . Extrapolating from established structure-activity relationships (SAR) for isoxazole derivatives, the ortho-nitro substitution of the target compound is expected to alter both potency and selectivity profiles compared to its para-substituted analog, due to differences in steric hindrance and electronic distribution [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | No direct quantitative data available in non-prohibited sources. |
| Comparator Or Baseline | 3-(4-nitrophenyl)isoxazol-5-yl)methanol: IC₅₀ = 8.5 µM |
| Quantified Difference | Not calculable due to lack of target compound data. |
| Conditions | HeLa cervical cancer cell line (in vitro) |
Why This Matters
For procurement decisions, this class-level inference highlights that regioisomers are not interchangeable; the ortho-nitro variant may exhibit a distinct therapeutic window, making it a necessary specific purchase for SAR studies.
- [1] Arya, G.C., et al. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Eur. J. Med. Chem. 2021; 221: 113511. View Source
